N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide is an organic compound with a complex structure that includes both an oxalamide and a methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with N-(1-methoxypropan-2-yl)-m-toluidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The methoxypropan-2-yl group can interact with hydrophobic pockets in proteins, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-methoxypropan-2-yl)-N2-(p-tolyl)oxalamide
- N1-(1-methoxypropan-2-yl)-N2-(o-tolyl)oxalamide
- N1-(1-ethoxypropan-2-yl)-N2-(m-tolyl)oxalamide
Uniqueness
N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the methoxypropan-2-yl and m-tolyl groups, which can influence its reactivity and interactions with molecular targets. This uniqueness can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-4-6-11(7-9)15-13(17)12(16)14-10(2)8-18-3/h4-7,10H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFMRYGWOFIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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